9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride
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Overview
Description
9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound and has a molecular formula of C19H19ClN4.
Scientific Research Applications
Ferroelectricity and Antiferroelectricity in Benzimidazoles
Benzimidazoles, including compounds like 2-methylbenzimidazole, have been identified for their ferroelectric and antiferroelectric properties, which are critical for developing lead- and rare-metal-free ferroelectric devices. The imidazole unit's chemical stability and its ability to form dipolar chains through proton tautomerization make these compounds suitable for various electronic applications, including memory devices and sensors. This study underscores the potential of benzimidazole derivatives in electronic device engineering due to their high electric polarization and thermal robustness (Horiuchi et al., 2012).
Antibacterial and Cytotoxicity Studies
Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and cytotoxic activities. These compounds, particularly those involving N-heterocyclic carbene-silver complexes, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxic effects on cancer cell lines. This suggests potential applications in developing new antimicrobial agents and anticancer drugs (Patil et al., 2011).
Synthesis and Drug Development
Research into benzimidazole derivatives has led to the development of novel synthetic methods that facilitate the creation of these compounds, which can be used in drug development. For example, the synthesis of trisubstituted imidazoles by palladium-catalyzed cyclization offers a pathway to creating amino acid mimetics with a C-terminal imidazole, highlighting the versatility and potential pharmaceutical applications of benzimidazole derivatives (Zaman et al., 2005).
Antineoplastic Activity
Studies on benzimidazole condensed ring systems have uncovered compounds with antineoplastic activity, offering insights into the potential therapeutic applications of benzimidazole derivatives in cancer treatment. These compounds have shown varying degrees of efficacy in inhibiting cancer cell growth, suggesting their utility in developing new anticancer drugs (Abdel-Hafez, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(2-methylphenyl)methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3.ClH/c1-13-6-2-3-7-14(13)12-20-16-9-5-4-8-15(16)19-11-10-18-17(19)20;/h2-9H,10-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMIWXFXMDNVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N4C2=NCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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